![molecular formula C20H20N4O3 B2445162 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone CAS No. 887884-52-8](/img/structure/B2445162.png)

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. It is a common structure in many pharmaceuticals and alkaloids.

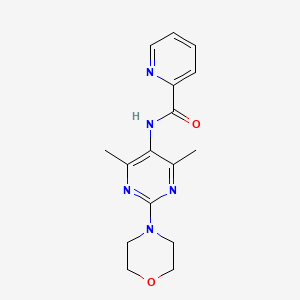

Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring attached to a piperidine ring through a methanone linkage, and a phenyl ring attached to the methanone group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Chemical Inhibitors and Drug Interactions

Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors can help predict drug-drug interactions (DDIs). Selective inhibitors for various CYP isoforms have been identified, contributing to a better understanding of metabolism-based DDIs and the design of safer drugs (Khojasteh et al., 2011).

DNA Minor Groove Binders

Compounds like Hoechst 33258, which share structural motifs with benzimidazoles, bind strongly to the minor groove of DNA, influencing drug design for targeting specific DNA regions. This class of compounds is utilized in fluorescent DNA staining and has potential applications in drug design due to its ability to recognize and bind DNA sequences (Issar & Kakkar, 2013).

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions involving compounds like piperidine elucidates mechanisms relevant to the synthesis of novel compounds, including potential pharmaceuticals. Understanding these reactions helps in designing compounds with desired properties and reactivities (Pietra & Vitali, 1972).

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds in the environment, such as acetaminophen, highlights the importance of understanding the chemical stability and reaction pathways of pharmaceuticals. This knowledge contributes to environmental protection and the development of more sustainable pharmaceutical practices (Qutob et al., 2022).

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They have been found to inhibit the activity of tyrosine kinases , which play a significant role in cell signaling and are often associated with cancer when mutated or overexpressed .

Mode of Action

Similar compounds like imatinib, which also contains a piperidine ring, have been found to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, preventing further cell signaling and potentially slowing the growth of cancer cells .

Biochemical Pathways

Tyrosine kinases, which this compound may inhibit, are involved in many cellular processes, including cell growth, differentiation, and metabolism . Therefore, inhibition of these enzymes could affect multiple biochemical pathways.

Result of Action

The inhibition of tyrosine kinases can potentially slow the growth of cancer cells, as these enzymes play a crucial role in cell signaling and growth .

Orientations Futures

Propriétés

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methyl-3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-13-6-7-15(12-18(13)24(26)27)20(25)23-10-8-14(9-11-23)19-21-16-4-2-3-5-17(16)22-19/h2-7,12,14H,8-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCQYFVIZQGKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2445081.png)

![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2445083.png)

![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2445086.png)

![1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2445088.png)

![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2445091.png)

![2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid](/img/structure/B2445095.png)

![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2445099.png)